![molecular formula C13H14ClN3O2 B13122296 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride is a chiral compound that features a bipyridine moiety attached to an aminopropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine and (S)-2-aminopropanoic acid.
Coupling Reaction: The bipyridine moiety is coupled with the aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride may involve:
Large-Scale Coupling: Utilizing automated reactors for the coupling reaction to ensure consistency and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted aminopropanoic acid derivatives.
科学的研究の応用
Chemistry
Coordination Chemistry: The bipyridine moiety can act as a ligand, forming complexes with various metal ions.
Catalysis: These metal complexes can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the amino group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid
- ®-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride
- (S)-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
Uniqueness
- Chirality : The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
- Bipyridine Position : The position of the bipyridine moiety can influence the compound’s coordination chemistry and reactivity.
特性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11;/h1-7,10H,8,14H2,(H,17,18);1H/t10-;/m0./s1 |
InChIキー |
XFDSKCBPHMGRTM-PPHPATTJSA-N |
異性体SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
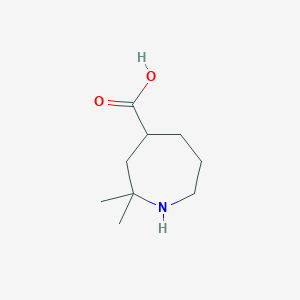
![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)
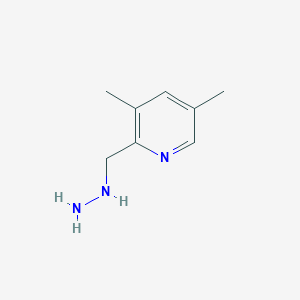
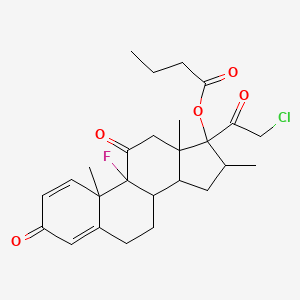
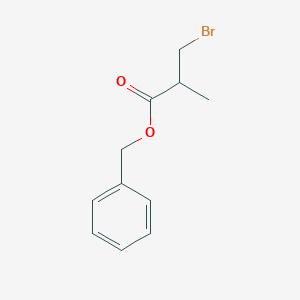
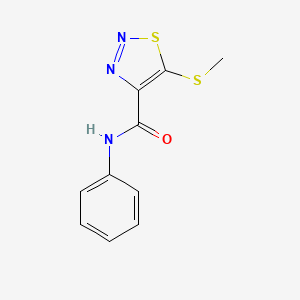
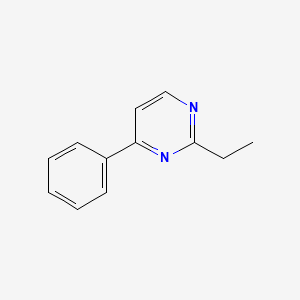
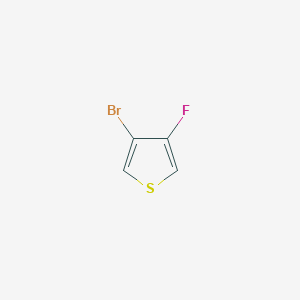
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

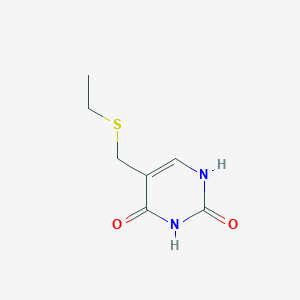
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
